molecular formula C15H14O3 B3106076 (2E)-1-(4-Ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1565-91-9

(2E)-1-(4-Ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No. B3106076
CAS RN: 1565-91-9
M. Wt: 242.27 g/mol
InChI Key: PGGLZCHHNHKVKW-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(4-Ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. It has been synthesized and studied for its potential applications in scientific research. In

Scientific Research Applications

(2E)-1-(4-Ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one has been studied for its potential applications in various scientific research fields. One area of interest is its potential as an anticancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential as an anti-inflammatory agent, with promising results in animal models.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one is not fully understood. However, studies have suggested that it may exert its anticancer and anti-inflammatory effects through the inhibition of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that (2E)-1-(4-Ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one has a variety of biochemical and physiological effects. In addition to its potential anticancer and anti-inflammatory properties, it has been shown to have antioxidant and antimicrobial activity. It has also been studied for its potential to regulate blood glucose levels and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of using (2E)-1-(4-Ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one in lab experiments is its relatively easy synthesis method. Additionally, it has shown promising results in various scientific research areas. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on (2E)-1-(4-Ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one. One area of interest is further elucidating its mechanism of action, which may help to identify potential therapeutic targets. Additionally, it may be useful to explore its potential as a treatment for other diseases beyond cancer and inflammation, such as diabetes and microbial infections. Finally, further studies may be needed to determine the safety and efficacy of this compound in vivo.

properties

IUPAC Name

(E)-1-(4-ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-2-17-14-7-5-12(6-8-14)15(16)10-9-13-4-3-11-18-13/h3-11H,2H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGLZCHHNHKVKW-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-Ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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